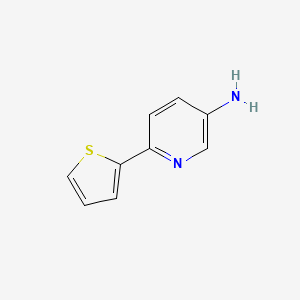

6-(チオフェン-2-イル)ピリジン-3-アミン

説明

“6-(Thiophen-2-yl)pyridin-3-amine” is a chemical compound that contains a pyridine ring and a thiophene ring . It is also known as "[6-(thiophen-3-yl)pyridin-3-yl]methanamine" . The molecular structure of this compound is well-defined .

Synthesis Analysis

The synthesis of compounds similar to “6-(Thiophen-2-yl)pyridin-3-amine” has been reported in the literature. For instance, a compound was synthesized by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea . Another synthesis involved the reaction of a chalcone-bearing thiophene nucleus with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Molecular Structure Analysis

The molecular structure of “6-(Thiophen-2-yl)pyridin-3-amine” is based on structures generated from information available in ECHA’s databases . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being small .Chemical Reactions Analysis

The chemical reactions involving “6-(Thiophen-2-yl)pyridin-3-amine” or similar compounds have been studied. For example, a chalcone-bearing thiophene nucleus was used as a key starting material for obtaining the desired pyrimidine, pyrazoline, and pyridine derivatives . Another study reported the synthesis of thiophene-linked pyrimidopyrimidines .科学的研究の応用

抗酸化および抗炎症作用

この化合物は、新規ピリミジン-2-チオール、ピラゾール、およびピラン誘導体の合成のための出発物質として使用されてきました。これらの誘導体は、インビトロおよびインビボの両方で強力な抗炎症活性を示しています。 さらに、α、α-ジフェニル-β-ピクリルヒドラジルスカベンジング活性と脂質過酸化に対する有望な抗酸化能力を示します .

医薬品化学:生物活性化合物の合成

「6-(チオフェン-2-イル)ピリジン-3-アミン」を含むチオフェン誘導体は、その多様な生物活性のために、医薬品化学において大きな関心を集めています。 それらは、抗がん剤、抗炎症剤、抗菌剤、降圧剤、および抗アテローム性動脈硬化剤などの特性を持つ化合物を合成する際に重要です .

有機半導体およびOLED

材料科学の分野では、チオフェン誘導体は有機半導体の発展において不可欠です。 それらは、より効率的なディスプレイや照明システムの開発に不可欠な有機発光ダイオード(OLED)の製造にも使用されます .

腐食防止剤

「6-(チオフェン-2-イル)ピリジン-3-アミン」を含むチオフェン系分子は、工業化学における腐食防止剤として役立ちます。 材料への組み込みにより、酸化劣化を防ぐことで、金属の長寿命化と耐久性が大幅に向上します .

がん研究:IGF-1Rチロシンキナーゼ阻害

この化合物は、IGF-1Rチロシンキナーゼの阻害剤として作用する新規誘導体の設計と合成に関係しています。 これらの阻害剤は、さまざまな癌細胞株に対する細胞毒性を試験した結果、治療薬としての可能性を示しています .

抗結核剤

「6-(チオフェン-2-イル)ピリジン-3-アミン」の誘導体は、結核菌に対する抗結核活性を評価するために合成されました。 この研究は、結核の新しい治療法の開発に貢献しています .

作用機序

Target of Action

It is known that similar compounds have been used to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo .

Mode of Action

It’s known that the compound is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives interact with their targets, leading to changes that result in their anti-inflammatory and antioxidant activities .

Biochemical Pathways

It’s known that similar compounds have shown potent anti-inflammatory activities . This suggests that they may affect pathways related to inflammation and oxidative stress.

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Action Environment

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo , suggesting that they may be effective in various physiological environments.

実験室実験の利点と制限

The synthesis of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine is relatively simple and efficient, making it an ideal starting material for various organic compounds. In addition, the compound has been found to possess a variety of biological activities, making it a promising candidate for further research. However, due to the lack of understanding of the mechanism of action of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine, there are some limitations to its use in laboratory experiments.

将来の方向性

Given the promising biological activities of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine, there is potential for further research into its potential applications in medicinal chemistry. Further research is needed to understand the mechanism of action of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine and to develop more efficient and effective ways of synthesizing the compound. In addition, further research is needed to investigate the potential therapeutic applications of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine for the treatment of various diseases. Finally, further research is needed to develop new and improved methods for the synthesis and purification of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine.

特性

IUPAC Name |

6-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMMXAXMOQPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594617 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898289-44-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

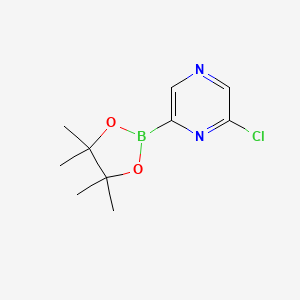

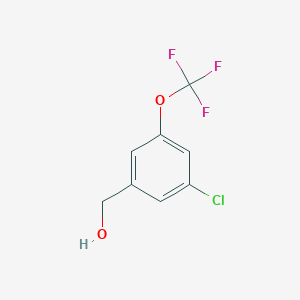

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)